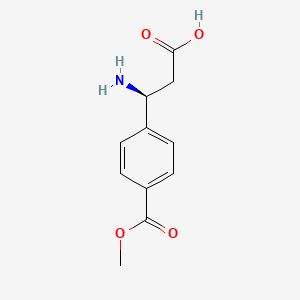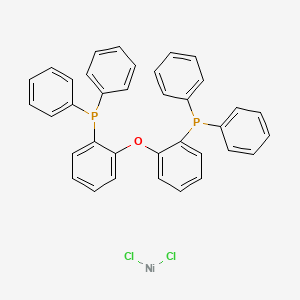
3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine is a heterocyclic aromatic compound with a pyridine ring substituted with bromine, chlorine, methoxy, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the nitration of 3-bromo-4-chloro-2-methoxy-pyridine using nitric acid and sulfuric acid to introduce the nitro group at the 5-position . The reaction conditions often require careful control of temperature and reaction time to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst use, can further improve the yield and reduce production costs .
化学反应分析
Types of Reactions
3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Catalysts such as palladium on carbon or platinum oxide are employed in hydrogenation reactions.
Major Products Formed
Nucleophilic substitution: Substituted pyridines with different functional groups depending on the nucleophile used.
Reduction: Amino derivatives of the original compound.
Oxidation: Hydroxyl or carbonyl derivatives.
科学研究应用
3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The presence of electron-withdrawing groups like nitro and halogens can enhance its binding affinity and specificity .
相似化合物的比较
Similar Compounds
3-Bromo-4-chloro-2-methoxy-pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Bromo-4-chloro-5-nitro-pyridine: Lacks the methoxy group, which can affect its solubility and reactivity.
3-Bromo-2-methoxy-5-nitro-pyridine: Lacks the chlorine atom, which can influence its electronic properties and reactivity.
Uniqueness
3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine is unique due to the combination of substituents on the pyridine ring, which imparts distinct electronic and steric properties. This makes it a versatile intermediate for various chemical transformations and applications in different fields .
属性
分子式 |
C6H4BrClN2O3 |
|---|---|
分子量 |
267.46 g/mol |
IUPAC 名称 |
3-bromo-4-chloro-2-methoxy-5-nitropyridine |
InChI |
InChI=1S/C6H4BrClN2O3/c1-13-6-4(7)5(8)3(2-9-6)10(11)12/h2H,1H3 |
InChI 键 |
RMMXPOJYGLEACE-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C(=C1Br)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


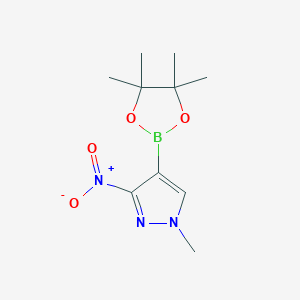
![methyl 4-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]benzoate](/img/structure/B13899529.png)
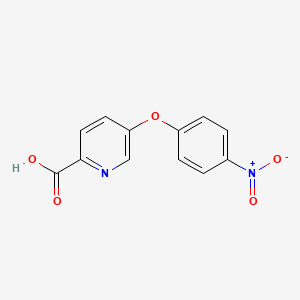
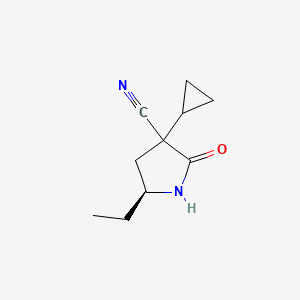
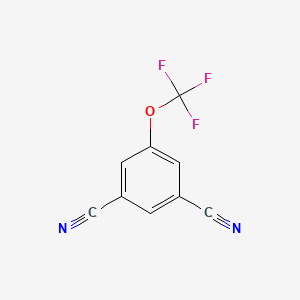
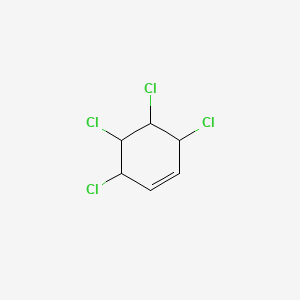
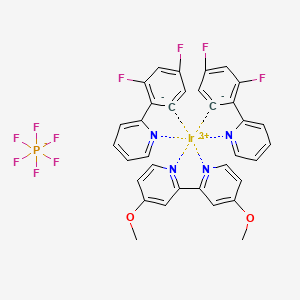

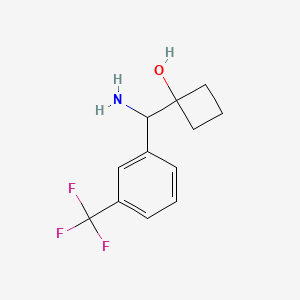
![[4-(3,5-Dimethoxyphenyl)-1-(oxolan-2-yl)imidazol-2-yl]methanol](/img/structure/B13899593.png)
![N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine](/img/structure/B13899602.png)
![4-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13899610.png)
